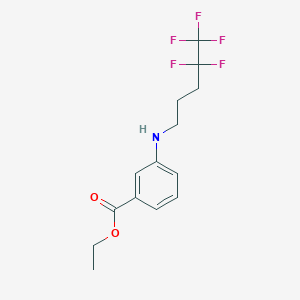
2,4-Dichloro-bis(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-bis(trifluoromethyl)aniline (DCBTA) is an aniline derivative that has a wide range of applications in the scientific research field. It is a colorless liquid, soluble in organic solvents, and has a melting point of 40-41°C. DCBTA is a common reagent used in organic synthesis, and it is a useful tool for the preparation of a variety of organic compounds. In addition, DCBTA has been used in a variety of research applications, such as in the study of biochemical and physiological effects, as well as in laboratory experiments.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-bis(trifluoromethyl)aniline is not fully understood. However, it is believed that 2,4-Dichloro-bis(trifluoromethyl)aniline acts as an oxidant, which can cause oxidative damage to cells and other organic molecules. In addition, 2,4-Dichloro-bis(trifluoromethyl)aniline has been shown to interact with enzymes, proteins, and other molecules, which can affect their function and structure.
Biochemical and Physiological Effects
2,4-Dichloro-bis(trifluoromethyl)aniline has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to have an inhibitory effect on the activity of enzymes involved in oxidative stress, such as superoxide dismutase and glutathione peroxidase. In addition, 2,4-Dichloro-bis(trifluoromethyl)aniline has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. Furthermore, 2,4-Dichloro-bis(trifluoromethyl)aniline has been shown to have an effect on the expression of genes involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Dichloro-bis(trifluoromethyl)aniline has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easy to prepare and store. In addition, 2,4-Dichloro-bis(trifluoromethyl)aniline is a relatively stable compound, which makes it suitable for a variety of experiments. However, 2,4-Dichloro-bis(trifluoromethyl)aniline can be toxic and can cause irritation to the skin and eyes, so it should be handled with care.
Orientations Futures
There are a number of potential future directions for the use of 2,4-Dichloro-bis(trifluoromethyl)aniline in scientific research. For example, 2,4-Dichloro-bis(trifluoromethyl)aniline could be used to study the effects of oxidative stress on cells and to investigate the effects of drugs on the central nervous system. In addition, 2,4-Dichloro-bis(trifluoromethyl)aniline could be used to study the structure and properties of organic molecules, as well as to investigate the effects of drugs on gene expression. Furthermore, 2,4-Dichloro-bis(trifluoromethyl)aniline could be used to develop new drugs and drug delivery systems. Finally, 2,4-Dichloro-bis(trifluoromethyl)aniline could be used to study the effects of environmental toxins on cells and organisms.
Méthodes De Synthèse
2,4-Dichloro-bis(trifluoromethyl)aniline is synthesized by a two-step procedure. The first step involves the reaction of aniline with trifluoromethanesulfonic anhydride in the presence of anhydrous potassium carbonate, which produces a trifluoromethanesulfonate salt. The second step involves the reaction of the salt with dichloroacetic acid in the presence of a base, such as potassium hydroxide, to produce 2,4-Dichloro-bis(trifluoromethyl)aniline.
Applications De Recherche Scientifique
2,4-Dichloro-bis(trifluoromethyl)aniline is a versatile reagent that has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of a variety of organic compounds, such as benzimidazoles, pyrroles, and pyridines. It has also been used in the study of biochemical and physiological effects. For example, 2,4-Dichloro-bis(trifluoromethyl)aniline has been used to study the effects of oxidative stress on cells and to investigate the effects of drugs on the central nervous system. In addition, 2,4-Dichloro-bis(trifluoromethyl)aniline has been used in laboratory experiments to study the structure and properties of organic molecules.
Propriétés
IUPAC Name |
2,4-dichloro-N,N-bis(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F6N/c9-4-1-2-6(5(10)3-4)17(7(11,12)13)8(14,15)16/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXZAVNZTJNBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-bis(trifluoromethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














